

Solubility profile of 3-Fluoro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Fluoro-4-hydroxybenzaldehyde

Cat. No.: B106929

[Get Quote](#)

An In-Depth Technical Guide Solubility Profile of **3-Fluoro-4-hydroxybenzaldehyde** (CAS: 405-05-0)

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of **3-Fluoro-4-hydroxybenzaldehyde**, a key fluorinated building block used in the synthesis of pharmaceutical active ingredients.^[1] Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing robust purification protocols, and formulating final products. This document delineates the core physicochemical principles governing its dissolution, provides detailed, field-proven experimental methodologies for quantitative determination, and discusses the practical application of the resulting data for researchers, chemists, and drug development professionals.

Introduction: The Compound and the Challenge

3-Fluoro-4-hydroxybenzaldehyde is an aromatic aldehyde whose utility in medicinal chemistry is significant, serving as a precursor for novel therapeutic agents.^{[1][2]} Its structure, featuring a polar phenolic hydroxyl group, an electron-withdrawing aldehyde, a fluorine substituent, and a moderately non-polar benzene ring, creates a nuanced solubility profile. This structural duality means its solubility is not straightforward, demanding a systematic approach for characterization. Inadequate solubility data can lead to significant challenges in process development, including poor reaction kinetics, inefficient purification, and bioavailability issues.

in final formulations. This guide provides the theoretical framework and practical, self-validating protocols to empirically establish a robust and reliable solubility profile.

Core Physicochemical Characteristics

A foundational understanding of a molecule's intrinsic properties is the first step in predicting its solubility behavior. The key characteristics of **3-Fluoro-4-hydroxybenzaldehyde** are summarized below.

Property	Value	Source(s)
CAS Number	405-05-0	[2][3]
Molecular Formula	C ₇ H ₅ FO ₂	[4]
Molecular Weight	140.11 g/mol	[4]
Appearance	White to light yellow crystalline powder	[2]
Melting Point	121-124 °C	[2][3]
pKa (Predicted)	6.52 ± 0.18	[2]
logP (Computed)	1.3	[4]

Note: While safety data sheets often list solubility in water and other solvents as "Not known," this guide provides the methodology to definitively determine these values.[3]

Theoretical Framework for Dissolution

The Principle of Polarity: "Like Dissolves Like"

The solubility of a covalent compound is governed by the intermolecular forces between the solute and the solvent. The principle "like dissolves like" provides a strong predictive foundation.[5][6]

- Polar Characteristics: The hydroxyl (-OH) and aldehyde (-CHO) groups on **3-Fluoro-4-hydroxybenzaldehyde** can participate in hydrogen bonding and dipole-dipole interactions.

Therefore, it is expected to show appreciable solubility in polar solvents (e.g., water, short-chain alcohols, acetone).

- Non-Polar Characteristics: The benzene ring provides a non-polar, hydrophobic character, suggesting some solubility in less polar organic solvents (e.g., ethyl acetate, dichloromethane).

Solubility arises when the energy released from new solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions.

The Critical Influence of pH on Aqueous Solubility

For ionizable compounds, pH is arguably the most critical factor influencing aqueous solubility. [7] **3-Fluoro-4-hydroxybenzaldehyde** is a weak organic acid due to its phenolic hydroxyl group, with a predicted pKa of approximately 6.52.[2]

The equilibrium between the neutral (protonated) form and the ionized (deprotonated) phenolate form is dictated by the pH of the aqueous medium.

- At $\text{pH} \ll \text{pKa}$ (e.g., $\text{pH} < 5$): The compound will exist predominantly in its neutral, less polar form. Its aqueous solubility will be at its minimum, referred to as its intrinsic solubility (S_0).
- At $\text{pH} \approx \text{pKa}$: The compound will be 50% ionized.
- At $\text{pH} \gg \text{pKa}$ (e.g., $\text{pH} > 8$): The compound will be predominantly in its ionized phenolate form. This anionic salt is significantly more polar than the neutral form, leading to a substantial increase in aqueous solubility.[7][8]

This relationship is crucial for designing extraction procedures and for understanding physiological behavior. However, it is also important to note that high pH can lead to the degradation of some phenolic compounds over time.[7][9]

The Role of Temperature

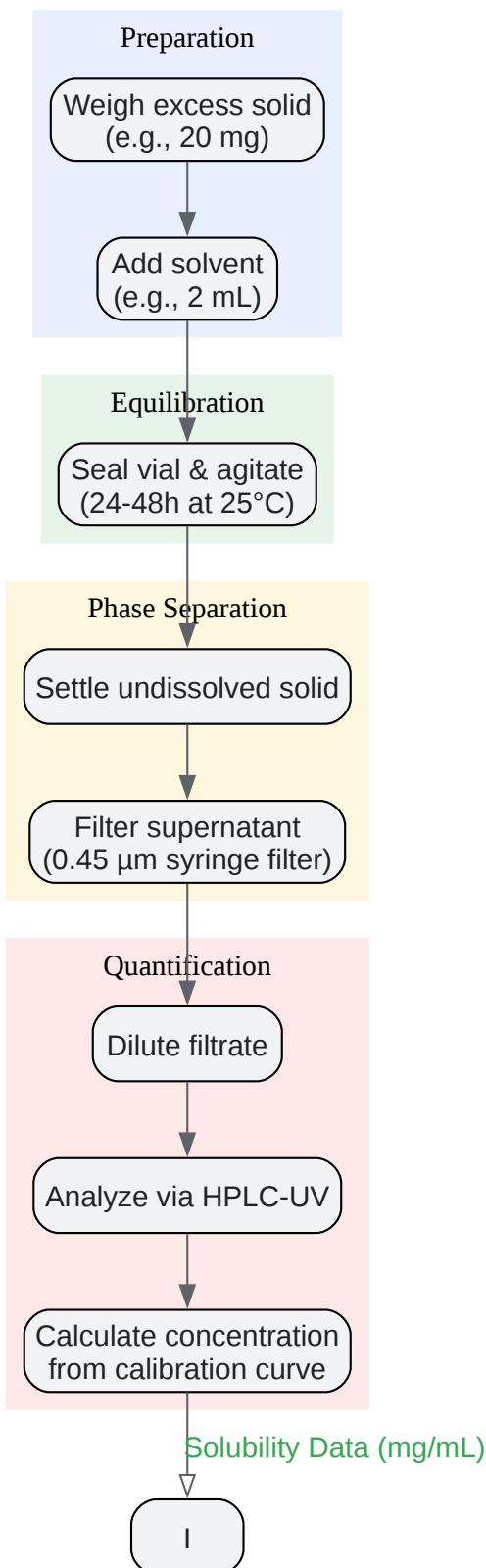
For most solid organic compounds, the dissolution process is endothermic, meaning solubility increases with temperature.[10][11] This relationship is described by the van 't Hoff equation. Characterizing solubility at different temperatures is essential for developing crystallization-

based purification methods, where a compound is dissolved in a hot solvent and precipitates upon cooling. The enthalpy of solution (ΔH_{sol}) can be predicted or determined experimentally to quantify this temperature dependence.[12]

Experimental Determination of the Solubility Profile

The following protocols describe robust, reliable methods for quantifying the solubility of **3-Fluoro-4-hydroxybenzaldehyde**. These methods are designed to be self-validating, ensuring data integrity.

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method


The shake-flask method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound in various solvents.[13]

Objective: To determine the saturation concentration of **3-Fluoro-4-hydroxybenzaldehyde** in a panel of relevant organic solvents and water at a constant temperature (e.g., 25 °C).

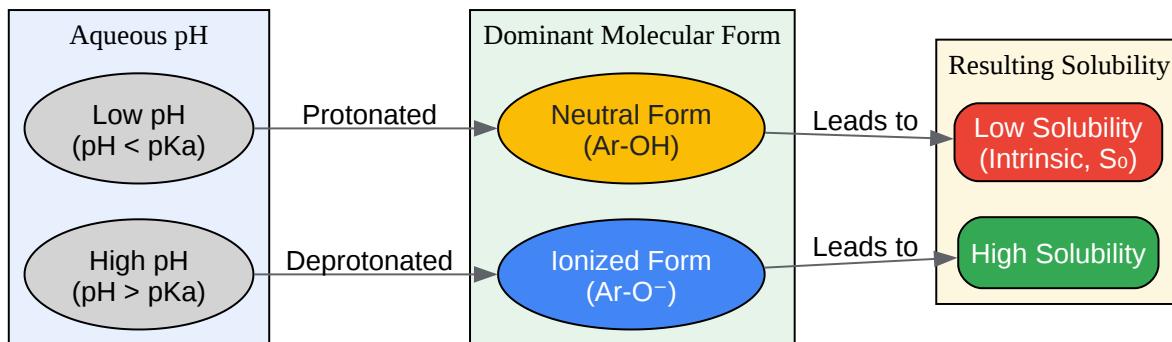
Methodology:

- **Preparation:** Add an excess amount of solid **3-Fluoro-4-hydroxybenzaldehyde** to a series of glass vials (e.g., 20 mg into 2 mL of each selected solvent). Using an excess ensures that a saturated solution is formed.
- **Solvent Panel:** A recommended panel includes:
 - Polar Protic: Water, Methanol, Ethanol
 - Polar Aprotic: Acetone, Acetonitrile, Ethyl Acetate
 - Non-Polar: Toluene, Hexane
- **Equilibration:** Seal the vials tightly and place them in a shaker or on a stirring plate in a temperature-controlled incubator (25 °C). Agitate for a sufficient duration to ensure equilibrium is reached (typically 24-48 hours).[14] A preliminary time-to-equilibrium study can be run to confirm the necessary duration.

- Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let undissolved solids settle. Then, carefully withdraw a sample of the supernatant using a syringe and pass it through a 0.45 μm filter (e.g., PTFE or PVDF) to remove all undissolved particulates. This step is critical to avoid artificially high results.
- Quantification (HPLC-UV):
 - Accurately dilute the filtered supernatant with a suitable mobile phase to bring the concentration within the linear range of the calibration curve.
 - Analyze the diluted sample using a validated HPLC-UV method (a C18 column with a methanol/water mobile phase is a good starting point).[\[15\]](#)
 - Determine the concentration by comparing the peak area to a pre-established calibration curve prepared from a known stock solution of **3-Fluoro-4-hydroxybenzaldehyde**.
- Calculation: Multiply the measured concentration by the dilution factor to obtain the solubility in units such as mg/mL or $\mu\text{g/mL}$.

[Click to download full resolution via product page](#)

Caption: Workflow for the Shake-Flask Solubility Determination Method.


Protocol 2: pH-Dependent Aqueous Solubility Profile

This protocol adapts the shake-flask method to determine solubility across a physiologically and chemically relevant pH range.

Objective: To quantify the solubility of **3-Fluoro-4-hydroxybenzaldehyde** in aqueous solutions buffered from pH 2 to 10.

Methodology:

- Buffer Preparation: Prepare a series of biocompatible buffers (e.g., phosphate, citrate, borate) at desired pH values (e.g., 2.0, 4.0, 6.0, 7.4, 8.0, 10.0). Ensure the buffer species do not interact with the analyte.
- Equilibration: Perform the shake-flask method as described in Protocol 4.1, substituting the organic solvents with the prepared aqueous buffers.
- pH Verification: After equilibration and before phase separation, measure and record the final pH of each slurry to ensure it has not shifted significantly.
- Phase Separation & Quantification: Proceed with filtration and HPLC-UV analysis as previously described. The mobile phase may need to be adjusted to ensure good peak shape for both the neutral and ionized forms of the analyte.
- Data Analysis: Plot the determined solubility (on a logarithmic scale) against the final measured pH. The resulting curve should show low, intrinsic solubility at acidic pH, with a sharp increase around the pKa, leveling off at a higher solubility in the alkaline region.

[Click to download full resolution via product page](#)

Caption: Relationship between pH, molecular ionization, and aqueous solubility.

Anticipated Solubility Profile

While precise values must be determined experimentally, a qualitative profile can be predicted based on the principles discussed. This serves as a hypothesis to be tested by the above protocols.

Table 1: Predicted Qualitative Solubility in Common Solvents

Solvent Class	Example Solvents	Predicted Solubility	Rationale
Polar Protic	Water (pH < 5), Methanol	Low to Medium	Capable of H-bonding, but the aromatic ring limits high solubility in the neutral form.
Polar Aprotic	Acetone, Acetonitrile	Medium to High	Good dipole-dipole interactions without competing H-bonds from the solvent.

| Non-Polar | Toluene, Hexane | Low to Insoluble | Intermolecular forces are too dissimilar for significant dissolution. |

Table 2: Predicted pH-Dependent Aqueous Solubility Behavior

pH Range	Expected Solubility	Dominant Species
pH 2-5	Low (baseline intrinsic)	Neutral (Ar-OH)
pH 6-8	Sharply Increasing	Mixture of Ar-OH and Ar-O ⁻

| pH > 8 | High (plateau) | Ionized (Ar-O⁻) |

Application of Solubility Data in Research and Development

A well-defined solubility profile is not merely academic; it is actionable data that guides critical decisions:

- Reaction Chemistry: Selecting a solvent in which all reactants are sufficiently soluble can dramatically improve reaction rates and yields.
- Purification: For crystallization, an ideal solvent is one in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below.[\[12\]](#)
- Formulation: In drug development, aqueous solubility at physiological pH (around 7.4) is a key indicator of potential oral bioavailability. The pH-solubility profile informs whether salt formation or other formulation strategies are necessary.
- Analytical Method Development: Choosing the correct diluent for stock solutions and HPLC samples is essential for accurate and reproducible results.

Conclusion

The solubility of **3-Fluoro-4-hydroxybenzaldehyde** is a multi-faceted property governed by the interplay of solvent polarity, pH, and temperature. While its chemical structure allows for qualitative predictions, these must be confirmed through rigorous, quantitative experimentation.

The shake-flask method remains the most reliable approach for determining thermodynamic solubility. By systematically applying the protocols detailed in this guide, researchers can generate the robust data necessary to accelerate their work, mitigate risks in process scale-up, and make informed decisions throughout the research and development lifecycle.

References

- Effect of pH on the solubility of phenolic compounds. (n.d.). ResearchGate.
- What is the relation between the solubility of phenolic compounds and pH of solution? (2016, January 2). ResearchGate.
- **3-Fluoro-4-hydroxybenzaldehyde** - SAFETY DATA SHEET. (2023, August 16). Ossila.
- Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020, June 18). ACS Publications.
- **3-Fluoro-4-hydroxybenzaldehyde** CAS#: 405-05-0. (n.d.). ChemicalBook.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io.
- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov.
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.
- **3-Fluoro-4-hydroxybenzaldehyde** SDS, 405-05-0 Safety Data Sheets. (n.d.). ECHEMI.
- **3-Fluoro-4-hydroxybenzaldehyde** Safety Data Sheet. (2023, July 3). Apollo Scientific.
- **3-Fluoro-4-hydroxybenzaldehyde** | CAS 405-05-0. (n.d.). Ossila.
- **3-Fluoro-4-hydroxybenzaldehyde**. (n.d.). PubChem.
- **3-Fluoro-4-hydroxybenzaldehyde** | 405-05-0. (n.d.). Tokyo Chemical Industry Co., Ltd..
- The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract. (n.d.). ProQuest.
- How To Determine Solubility Of Organic Compounds? (2025, February 11). YouTube.
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Colorado Boulder.
- Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. (n.d.). ACS Publications.
- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). University of Technology, Iraq.
- **3-Fluoro-4-hydroxybenzaldehyde** | 405-05-0 | FF64020. (n.d.). Biosynth.

- 3,5-Difluoro-4-hydroxybenzaldehyde. (n.d.). PubChem.
- Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations | Request PDF. (n.d.). ResearchGate.
- Determining a Solubility Product Constant by Potentiometric Titration. (2017, February 10). ACS Publications.
- Solubility of organic compounds (video). (n.d.). Khan Academy.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Austin Community College.
- POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA. (2014, May 5). University of California, Irvine.
- Effect of pH on the stability of plant phenolic compounds. (n.d.). PubMed.
- Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. (2019, February 22). PubMed Central.
- Thermodynamic modelling for solubility of 4-nitrobenzaldehyde in different solvents at temperature range from (273.15 to 313.15) K and mixing properties of solutions. (n.d.). ResearchGate.
- 4-Fluoro-3-hydroxybenzaldehyde | CAS#:103438-85-3. (2025, August 26). Chemsoc.
- Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. (2025, March 31). PMC.
- Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents | Request PDF. (n.d.). ResearchGate.
- Benzaldehyde. (n.d.). PubChem.
- Solubility Temperature Dependence Predicted from 2D Structure. (2015, December 30). ADMET and DMPK.
- **3-Fluoro-4-hydroxybenzaldehyde** AldrichCPR. (n.d.). Sigma-Aldrich.
- 3-hydroxybenzaldehyde, 100-83-4. (n.d.). The Good Scents Company.
- A Comparative Guide to the Purity Assessment of 4-Fluoro-2,3-dimethylbenzaldehyde by High- Performance Liquid Chromatography (HPLC). (n.d.). Benchchem.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. ossila.com [ossila.com]
- 2. 3-Fluoro-4-hydroxybenzaldehyde CAS#: 405-05-0 [m.chemicalbook.com]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. 3-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.ws [chem.ws]
- 6. Khan Academy [khanacademy.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Solubility Temperature Dependence Predicted from 2D Structure | ADMET and DMPK [pub.iapchem.org]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [Solubility profile of 3-Fluoro-4-hydroxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b106929#solubility-profile-of-3-fluoro-4-hydroxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com